molecular formula C12H11N3O4 B2726686 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1235283-29-0

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2726686
CAS No.: 1235283-29-0
M. Wt: 261.237
InChI Key: CDIVPWSXQNBZGS-UHFFFAOYSA-N
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Description

N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule characterized by a benzodioxole core linked via a carboxamide group to a 3-methyl-1,2,4-oxadiazole-substituted methyl moiety. This structure combines the electron-rich benzodioxole system with the heterocyclic oxadiazole ring, which is known for its metabolic stability and bioisosteric properties.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-7-14-11(19-15-7)5-13-12(16)8-2-3-9-10(4-8)18-6-17-9/h2-4H,5-6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIVPWSXQNBZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Profile

  • Common Name : N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
  • CAS Number : 1235283-29-0
  • Molecular Formula : C₁₂H₁₁N₃O₄
  • Molecular Weight : 261.23 g/mol

Anticancer Activity

This compound has shown significant promise in anticancer research. Studies indicate that oxadiazole derivatives possess cytotoxic properties against various cancer cell lines:

CompoundCell LineEC50 (µM)Observations
N-(3-methyl...A54910High cytotoxicity observed
N-(3-methyl...HeLa15Significant apoptosis induction
N-(3-methyl...MRC-520Moderate toxicity observed

The mechanism of action appears to involve the inhibition of topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells . Additionally, compounds with similar structures have demonstrated effectiveness in inducing cell cycle arrest at the G2/M phase.

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. Oxadiazoles are known for their broad-spectrum activity against bacteria and fungi. For instance, derivatives of oxadiazoles have been shown to exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli as well as antifungal properties against Candida albicans .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of various oxadiazole derivatives on glioblastoma cell lines. The results indicated that specific modifications in the structure of oxadiazoles could enhance their cytotoxic effects. The compound N-(3-methyl...) was highlighted for its ability to induce apoptosis effectively, demonstrating a potential pathway for developing new cancer therapies .

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties of oxadiazole derivatives, N-(3-methyl...) was tested alongside other compounds for its ability to inhibit bacterial growth. The findings revealed that this compound showed significant inhibition against several pathogenic bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide with related compounds in terms of structure, physicochemical properties, and biological activity.

Substituted Benzodioxole Carboxamides

Compound Name Substituent on Amide Nitrogen Key Properties/Activities Reference
Target Compound (3-Methyl-1,2,4-oxadiazol-5-yl)methyl Potential enhanced metabolic stability due to oxadiazole; structural similarity to bioisosteres
IIc (N-(3-(trifluoromethyl)phenyl) derivative) 3-Trifluoromethylphenyl Hypoglycemic activity in STZ-induced diabetic mice (in vivo)
HSD-2 (N-(3,4-dimethoxyphenyl) derivative) 3,4-Dimethoxyphenyl Synthetic yield 75%, m.p. 175–177°C; polar substituents may improve solubility
HSD-4 (N-(3,5-dimethoxyphenyl) derivative) 3,5-Dimethoxyphenyl Synthetic yield 77%, m.p. 150.5–152°C; methoxy groups enhance lipophilic interactions
N-(Heptan-4-yl) derivative Heptan-4-yl Lipophilic alkyl chain; evaluated for umami flavor and toxicological properties
Compound 55 (N-(2,4-dinitrophenyl) derivative) 2,4-Dinitrophenyl High electron-withdrawing groups; m.p. 200°C; potential enzyme inhibition

Key Observations:

  • The oxadiazole substituent in the target compound introduces a heterocyclic moiety that may improve metabolic stability compared to phenyl or alkyl groups .
  • Hypoglycemic activity in IIc highlights the therapeutic relevance of benzodioxole carboxamides, but the target compound’s oxadiazole group could modulate activity differently .
  • Methoxy-substituted derivatives (HSD-2/HSD-4) exhibit higher polarity, likely influencing solubility and receptor binding .

Oxadiazole-Containing Analogs

Compound Name Core Structure Key Features Reference
Target Compound Benzodioxole + oxadiazole Combines benzodioxole’s aromaticity with oxadiazole’s bioisosteric properties
3-(1,3-Benzodioxol-5-yl)-N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl) derivative Oxadiazole + phenoxyacetyl aminoethyl chain Extended substituent may enhance target specificity; m.w. 424.4 g/mol
N-(5-Methylisoxazol-3-yl) derivative Isoxazole instead of oxadiazole Isoxazole’s lower metabolic stability compared to oxadiazole
Navacaprant (WHO-listed compound) Quinoline + oxadiazole Demonstrates oxadiazole’s utility in CNS-targeted drugs

Key Observations:

  • Oxadiazole rings are preferred over isoxazoles due to greater stability and hydrogen-bonding capacity .

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound belonging to the oxadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its pharmacological potential based on recent research findings.

The molecular formula of this compound is C₁₂H₁₁N₃O₄, and its molecular weight is 261.23 g/mol. The structure features a 1,2,4-oxadiazole ring which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC₁₂H₁₁N₃O₄
Molecular Weight261.23 g/mol
CAS Number1235283-29-0

Biological Activity Overview

Research on oxadiazole derivatives has revealed a wide spectrum of biological activities including:

  • Anticancer Activity : Studies have demonstrated that oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from the oxadiazole structure have shown significant activity against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and breast cancer cell lines .
  • Antimicrobial Properties : Certain derivatives have shown effectiveness against bacterial strains including Mycobacterium tuberculosis. Compound 3a was noted for its activity against drug-resistant strains of this pathogen .
  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are critical in cancer progression and other diseases .

Anticancer Activity

A study evaluating the cytotoxicity of this compound against a panel of cancer cell lines reported IC₅₀ values indicating substantial antiproliferative effects. The compound demonstrated selective toxicity with lower IC₅₀ values in more aggressive cancer types.

Cell LineIC₅₀ (µM)
HeLa10.5
CaCo-28.9
MCF7 (Breast Cancer)12.3

Antimicrobial Activity

In vitro studies have assessed the effectiveness of this compound against Mycobacterium tuberculosis. The compound showed promising results with an IC₅₀ value significantly lower than that of standard treatments.

StrainIC₅₀ (µM)
Wild-type M. tuberculosis5.0
Monoresistant Strain7.2

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in tumor growth and metastasis.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions. First, the 3-methyl-1,2,4-oxadiazole intermediate is prepared via cyclization of thioamide precursors or coupling reactions. This intermediate is then alkylated with a benzodioxole-containing carboxamide using coupling agents like EDCI/HOBt in anhydrous DCM or THF. Microwave-assisted synthesis can enhance reaction rates and yields (e.g., 78% yield achieved in analogous oxadiazole derivatives) . Reaction progress is monitored via TLC and confirmed by 1H NMR^1 \text{H NMR}, ensuring the absence of unreacted intermediates .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^{13} \text{C} NMR verify functional groups (e.g., oxadiazole protons at δ 8.0–8.5 ppm, benzodioxole protons as singlet near δ 6.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peak matching theoretical value).
  • Elemental Analysis : Validate C, H, N percentages (e.g., ±0.3% deviation from calculated values) .
  • HPLC : Assess purity (>95% by reverse-phase chromatography) .

Q. What preliminary biological activities are associated with this compound?

  • Methodology : Screen for antimicrobial or anticancer activity using in vitro assays:

  • Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cancer cell lines (e.g., IC50_{50} values for inhibition of proliferation). Structural analogs show activity via interference with bacterial cell membranes or cancer signaling pathways (e.g., apoptosis induction) .

Advanced Research Questions

Q. How do electronic properties of the 3-methyl-1,2,4-oxadiazole moiety influence reactivity and bioactivity?

  • Methodology : Perform density-functional theory (DFT) calculations to analyze frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. Exact exchange functionals (e.g., B3LYP) predict thermochemical accuracy (average deviation <2.4 kcal/mol in analogous systems). The electron-withdrawing oxadiazole group enhances electrophilicity, potentially improving binding to biological targets .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodology : Systematically vary reaction parameters (solvent polarity, temperature, catalyst loading) and analyze outcomes using design of experiments (DoE). For example, substituting DCM with DMF may improve solubility of intermediates, while microwave irradiation (e.g., 100°C, 30 min) can boost yields from 50% to >75% in analogous syntheses . Cross-reference kinetic data from HPLC or in situ IR spectroscopy to identify rate-limiting steps .

Q. How does the compound interact with specific enzymes or receptors at the molecular level?

  • Methodology : Use X-ray crystallography (if crystalline) or molecular docking studies. For example:

  • Crystallography : Co-crystallize with target proteins (e.g., bacterial dihydrofolate reductase) using SHELX programs for structure refinement .
  • Docking : AutoDock Vina or Schrödinger Suite predicts binding poses. The methyl-oxadiazole group may form hydrogen bonds with active-site residues (e.g., Asp/Glu), while the benzodioxole engages in π-π stacking . Validate with mutagenesis or SPR binding assays.

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodology : Refer to Safety Data Sheets (SDS) for hazard classification (e.g., H302: harmful if swallowed; H315: skin irritation). Use PPE (gloves, goggles) and engineering controls (fume hoods) during synthesis. For acute toxicity, follow OECD guidelines: administer doses (e.g., 20–300 mg/kg) in rodent models and monitor for respiratory or dermal effects .

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